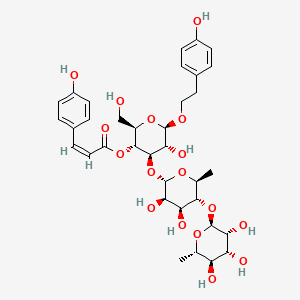

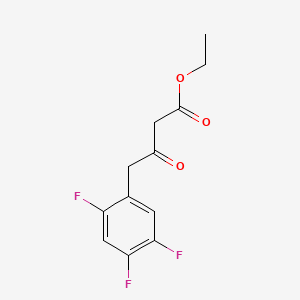

O-虎尾草苷元

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

21-O-巴豆酰基瓜蒌皂苷元有几种科学研究应用,包括:

化学: 它被用作研究三萜类及其衍生物的参考化合物.

生物学: 它被研究用于其潜在的生物活性,包括抗炎和抗糖尿病特性.

医学: 正在进行的研究以探索其在治疗各种疾病中的潜在治疗应用.

工业: 它被用于开发新药以及作为质量控制的标准.

作用机制

21-O-巴豆酰基瓜蒌皂苷元的作用机制涉及其与特定分子靶标和途径的相互作用。 据信,它通过调节参与代谢过程的酶和受体的活性来发挥其作用 . 确切的分子靶标和途径仍在研究中,但已知它会影响与炎症和葡萄糖代谢相关的途径 .

生化分析

Biochemical Properties

O-Tigloylgymnemagenin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The effects of O-Tigloylgymnemagenin on various types of cells and cellular processes are not yet fully known. It is known that O-GlcNAcylation, a process related to glucose metabolism, plays a role in multiple cellular processes

Molecular Mechanism

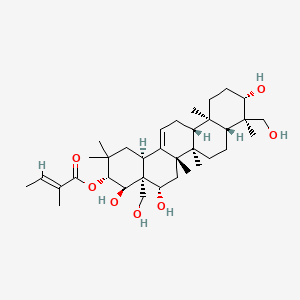

It is known to be an acylated triterpene isolated from Gymnema sylvestre

Temporal Effects in Laboratory Settings

The changes in the effects of O-Tigloylgymnemagenin over time in laboratory settings are not yet fully known. It is known that the product is stable for two years when stored at the recommended temperature

准备方法

化学反应分析

反应类型

21-O-巴豆酰基瓜蒌皂苷元会发生多种化学反应,包括:

氧化: 它可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将其转化为醇或烷烃。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 可以在碱性条件下使用胺或醇等亲核试剂.

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成酮或羧酸,而还原可能生成醇或烷烃 .

相似化合物的比较

属性

IUPAC Name |

[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFCKHLBNXUAAD-DQGOMBRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

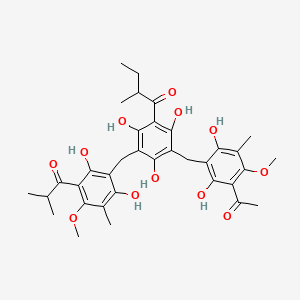

Q1: What is the significance of the structural differences among gymnemic acids in relation to their activity?

A2: The research emphasizes the impact of even minor structural variations on the biological activity of gymnemic acids []. For example, the presence and position of acetyl groups within the gymnemoside structure significantly influenced their ability to inhibit glucose absorption. The study specifically found that an acetyl group linked to the 16- or 22-hydroxyl group in gymnemosides a and b could easily migrate to the 28-hydroxyl group, which may have implications for their activity. This highlights the need for further research to understand the structure-activity relationships of gymnemic acids and to potentially design more potent and selective inhibitors of glucose absorption.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

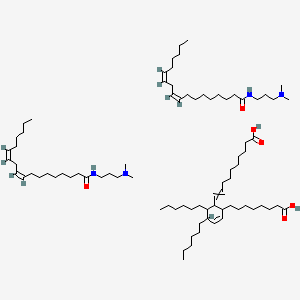

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)